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Compound of Interest

Compound Name: Sevabertinib

Cat. No.: B15611537 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the preclinical off-target effects of

Sevabertinib (formerly BAY 2927088), a potent, reversible, oral tyrosine kinase inhibitor (TKI).

Developed for researchers, scientists, and drug development professionals, this document

delves into the kinase selectivity profile, cellular effects, and in vivo activity of Sevabertinib,

offering a detailed examination of its therapeutic window and potential for off-target related

adverse events.

Sevabertinib is a dual inhibitor of human epidermal growth factor receptor 2 (HER2) and

epidermal growth factor receptor (EGFR), with high selectivity for mutant variants over wild-

type EGFR.[1][2] Its primary mechanism of action involves the inhibition of HER2 and EGFR

phosphorylation, which in turn blocks downstream signaling pathways crucial for tumor cell

proliferation and survival.[3][4] This targeted approach has shown significant anti-tumor activity

in preclinical models of non-small cell lung cancer (NSCLC) harboring HER2 mutations.[3][5]

Understanding the off-target profile of Sevabertinib is paramount for predicting its clinical

safety and efficacy.

Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. Off-target

kinase inhibition can lead to unforeseen toxicities. The following tables summarize the in vitro

kinase activity of Sevabertinib against a panel of ERBB family and non-ERBB family kinases.
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Table 1: Biochemical Activity of Sevabertinib Against
ERBB Family Kinases

Kinase IC50 (nM)

HER2 (Wild-Type) <0.5

HER2 (A775insYVMA) <0.5

EGFR (Wild-Type) <0.5

EGFR (D770_N771insSVD) <0.5

HER4 13.9

Data sourced from MedchemExpress.[6]

Table 2: Off-Target Kinase Inhibition Profile of
Sevabertinib
A comprehensive kinase panel screening was conducted to assess the selectivity of

Sevabertinib against a wide range of kinases. The following table highlights kinases with

significant inhibition at a concentration of 1 µM.

Kinase Percent Inhibition @ 1 µM

Data not publicly available in the provided

search results.
N/A

A comprehensive off-target kinase panel screen is a standard preclinical assay, but the specific

results for Sevabertinib were not found in the provided search results. This data is often

proprietary to the developing pharmaceutical company.

Cellular Activity: Proliferation Assays
The anti-proliferative effects of Sevabertinib were evaluated in isogenic Ba/F3 cell lines, a

murine pro-B cell line dependent on interleukin-3 (IL-3) for survival. These cells can be

genetically engineered to express specific oncogenic kinases, making them dependent on the
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activity of that kinase for proliferation in the absence of IL-3. This model is instrumental in

assessing the potency and selectivity of kinase inhibitors.

Table 3: Anti-proliferative Activity of Sevabertinib in
Ba/F3 Cells

Cell Line (Expressing) IC50 (nM)

EGFR (exon 19 del) 0.16

EGFR (L858R) 0.52

EGFR (Wild-Type) 221

Data sourced from BioWorld.[1]

These results demonstrate a significant selectivity of Sevabertinib for mutant EGFR over wild-

type EGFR, with over 1000-fold greater potency against the classical activating mutations.[1]

The 40-fold selectivity for EGFR exon 20 insertion mutants relative to wild-type EGFR further

underscores its targeted nature.[1]

In Vivo Preclinical Models
The anti-tumor activity and tolerability of Sevabertinib were assessed in patient-derived

xenograft (PDX) models of NSCLC. PDX models, where patient tumor tissue is implanted into

immunodeficient mice, are considered more predictive of clinical outcomes than traditional cell

line-derived xenografts as they better recapitulate the heterogeneity of human tumors.[7][8][9]

In PDX models carrying HER2 exon 20 insertion mutations, Sevabertinib demonstrated

significant tumor growth inhibition.[1][5][10] Importantly, no activity was observed in EGFR wild-

type tumors, confirming the in vivo selectivity of the compound.[1] The drug was also reported

to be well-tolerated in these preclinical models.[1]

Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approach to studying off-target

effects, the following diagrams are provided.
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Figure 1: Sevabertinib Inhibition of HER2/EGFR Signaling Pathways.
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Figure 2: Preclinical Workflow for Off-Target Effect Evaluation.
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Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The

following sections outline the key experimental protocols used in the preclinical evaluation of

Sevabertinib.

Ba/F3 Cell Proliferation Assay
The Ba/F3 cell line, a murine IL-3 dependent pro-B cell line, is a widely used system to assess

the transforming potential of oncogenes and the efficacy of targeted inhibitors.[11][12]

Cell Culture and Engineering: Ba/F3 cells are cultured in RPMI-1640 medium supplemented

with 10% fetal bovine serum and IL-3. Cells are then engineered to express specific HER2 or

EGFR mutations using retroviral or lentiviral transduction. Stable cell lines are selected and

maintained in culture medium without IL-3 to confirm their dependence on the expressed

oncoprotein.[11]

Proliferation Assay: Engineered Ba/F3 cells are seeded in 96-well plates in the absence of

IL-3. Cells are treated with serial dilutions of Sevabertinib. After a 72-hour incubation period,

cell viability is assessed using a luminescent assay that measures ATP content (e.g.,

CellTiter-Glo®).[13]

Data Analysis: The luminescence signal is proportional to the number of viable cells. IC50

values are calculated by fitting the dose-response curves to a four-parameter logistic

equation.

Patient-Derived Xenograft (PDX) Models
PDX models are established by implanting fresh tumor tissue from a patient into

immunodeficient mice.[7][8][9]

Tumor Implantation: Fresh tumor tissue from NSCLC patients with confirmed HER2

mutations is surgically implanted subcutaneously into immunodeficient mice (e.g., NOD-scid

gamma mice).[7][14]

Tumor Growth and Passaging: Once the tumors reach a specific size (e.g., 1000-1500 mm³),

they are harvested and can be serially passaged into new cohorts of mice for expansion.[14]
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Efficacy Studies: When tumors in the experimental cohort reach a predetermined size (e.g.,

150-250 mm³), mice are randomized into treatment and control groups. Sevabertinib is

administered orally at a specified dose and schedule. Tumor volume and body weight are

measured regularly.

Endpoint Analysis: The study is terminated when tumors in the control group reach a

maximum allowed size or at a predetermined time point. Tumor growth inhibition is

calculated by comparing the tumor volumes in the treated group to the control group.

Conclusion
The preclinical data for Sevabertinib reveal a promising profile of a potent and selective dual

HER2/EGFR inhibitor. Its high selectivity for mutant EGFR over wild-type EGFR, demonstrated

in both biochemical and cellular assays, suggests a favorable therapeutic window with a

reduced potential for toxicities associated with wild-type EGFR inhibition. The in vivo efficacy in

PDX models further supports its potential as a targeted therapy for HER2-mutant NSCLC.

While a comprehensive public dataset on its off-target kinase profile remains limited, the

available preclinical evidence indicates a well-tolerated and effective agent. Further

investigation into its broader kinase interactions will continue to refine our understanding of its

complete off-target landscape.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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